molecular formula C21H15NO5S B411129 N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide CAS No. 333310-96-6

N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide

Katalognummer: B411129
CAS-Nummer: 333310-96-6
Molekulargewicht: 393.4g/mol
InChI-Schlüssel: CZSIBYJYRZOYMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide is a synthetic anthraquinone derivative incorporating a benzenesulfonamide group. This structure is of significant interest in medicinal chemistry and chemical biology research. Anthraquinone-sulfonamide hybrids are an emerging class of compounds being explored as potent inhibitors of various therapeutic targets. Recent studies highlight that such compounds demonstrate promising inhibitory activity against tumor-associated human carbonic anhydrase isoforms (such as hCA IX), which are key enzymes in cancer development and progression . The anthraquinone core is a privileged scaffold in drug discovery, known for its diverse pharmacological potential, including antitumor and anti-inflammatory properties . The integration of the sulfonamide moiety, a classic zinc-binding group, further enhances the potential of this compound to interact with enzyme active sites, making it a valuable scaffold for developing novel enzyme inhibitors . Researchers can leverage this chemical for developing new therapeutic agents, studying enzyme mechanisms, and exploring structure-activity relationships. This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

N-(2-methoxyphenyl)-9,10-dioxoanthracene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO5S/c1-27-17-11-5-4-10-16(17)22-28(25,26)18-12-6-9-15-19(18)21(24)14-8-3-2-7-13(14)20(15)23/h2-12,22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSIBYJYRZOYMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Preparation of 9,10-Dioxoanthracene-1-Sulfonyl Chloride

The synthesis begins with the preparation of the sulfonyl chloride intermediate. Anthraquinone sulfonic acids are typically chlorinated using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in the presence of a catalytic amount of dimethylformamide (DMF). For example, anthraquinone-2-carboxylic acid has been converted to its corresponding acyl chloride using oxalyl chloride in dichloromethane under inert conditions. By analogy, anthraquinone-1-sulfonic acid can undergo similar treatment to yield 9,10-dioxoanthracene-1-sulfonyl chloride.

Reaction Conditions:

  • Reagents: Anthraquinone-1-sulfonic acid, oxalyl chloride (2.2 equiv), DMF (catalytic).

  • Solvent: Dichloromethane.

  • Atmosphere: Nitrogen.

  • Time: 2 hours at room temperature.

  • Workup: Filtration and solvent evaporation.

The reaction proceeds via activation of the sulfonic acid group by DMF, followed by nucleophilic displacement with chloride. The resulting sulfonyl chloride is highly reactive and must be used immediately in subsequent steps.

Reaction with 2-Methoxyaniline

The sulfonyl chloride intermediate is then reacted with 2-methoxyaniline to form the target sulfonamide. This step involves nucleophilic substitution where the amine attacks the electrophilic sulfur center.

Procedure:

  • Mixing: 9,10-Dioxoanthracene-1-sulfonyl chloride (1.0 equiv) is dissolved in dichloromethane.

  • Amine Addition: 2-Methoxyaniline (1.2 equiv) and triethylamine (2.0 equiv) are added dropwise to neutralize HCl byproduct.

  • Stirring: The reaction is stirred at room temperature for 4–6 hours.

  • Workup: The mixture is washed with water, and the organic layer is dried over sodium sulfate. The product is purified via recrystallization from ethanol.

Typical Yields: 70–85%, depending on purity of the sulfonyl chloride and reaction stoichiometry.

Electrochemical Paired Synthesis Approach

A novel method reported by Nature (2023) employs a convergent paired electrochemical strategy for sulfonamide synthesis. This approach avoids traditional chlorinating agents and amines, instead generating reactive intermediates electrochemically.

Comparative Analysis of Synthesis Methods

Parameter Conventional Method Electrochemical Method
Reagents SOCl₂, DMF, aminesNitro compounds, sulfonyl hydrazides
Reaction Time 6–8 hours12–24 hours
Yield 70–85%Not reported (theoretical: 50–70%)
Safety Hazardous chlorinating agentsReduced toxicity
Scalability Well-established for bulkLimited to lab-scale

The conventional method remains the most reliable for high-yield synthesis, while the electrochemical approach offers a sustainable alternative requiring further optimization.

Experimental Optimization and Challenges

Solvent and Temperature Effects

  • Solvent Choice: Dichloromethane and THF are preferred for sulfonyl chloride reactions due to their inertness. Polar aprotic solvents (e.g., DMF) may accelerate side reactions.

  • Temperature: Reactions are typically conducted at 0–25°C to minimize decomposition of the sulfonyl chloride.

Common Side Reactions

  • Hydrolysis: Sulfonyl chlorides are moisture-sensitive, necessitating anhydrous conditions.

  • Over-Substitution: Excess amine may lead to disubstitution products.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The anthraquinone core can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.

    Substitution: The methoxy group and sulfonamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized anthraquinone derivatives, while reduction can produce hydroquinone derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a subject of interest in drug discovery and development.

    Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in the Anthraquinone-Sulfonamide Family

a. N-(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-methylbenzenesulfonamide ()

  • Structural Differences : Replaces the 2-methoxyphenyl group with a 4-methylbenzenesulfonamide and introduces a bromo substituent at position 3.
  • Synthetic Yield: Not explicitly reported, but bromination steps typically reduce yields compared to simpler sulfonamide formations.
  • Applications: Brominated anthraquinones are often intermediates in dye synthesis or medicinal chemistry.

b. Sodium 1-amino-4-[(2-methoxyphenyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate ()

  • Structural Differences: Substitutes the sulfonamide with a sulfonate group and adds an additional 2-methoxyphenylamino group at position 4.
  • Properties : Enhanced water solubility due to the sulfonate group, making it suitable for aqueous-phase applications.

c. N,N-Dimethyl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide ()

  • Structural Differences : Features dimethyl substitution on the sulfonamide nitrogen, reducing hydrogen-bonding capacity.
  • Physicochemical Properties : Molar mass = 315.34 g/mol; lower polarity compared to the target compound due to lack of methoxy or aromatic substituents.
Functional Analogues: Anthraquinone Amides and Thioureas

a. N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide ()

  • Structural Differences : Benzamide group instead of sulfonamide; synthesized via acid chloride coupling (94% yield) or DCC-mediated coupling (24% yield) .

b. N-(9,10-Dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) Acetamides ()

  • Structural Differences : Thioacetamide substituents with variable R-groups (e.g., alkyl, aryl).
  • Bioactivity : Exhibits antioxidant and antiplatelet activity, highlighting the role of sulfur in modulating biological effects.

c. N-Benzoyl-N’-(9,10-dioxoanthracen-1-yl)thioureas ()

  • Structural Differences : Thiourea linkage instead of sulfonamide.
  • Applications : Used in heterocyclic synthesis (e.g., thiazoles) and computational studies for drug design.
Physicochemical and Functional Properties
  • Solubility : Sulfonamide derivatives (e.g., ) generally exhibit higher solubility in polar solvents compared to benzamides or thioureas.
  • Thermal Stability: Anthraquinone sulfonamides with aromatic substituents (e.g., 2-methoxyphenyl) show higher melting points (>200°C) due to rigid planar structures .

Biologische Aktivität

N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article aims to summarize the biological activity of this compound based on available research findings, including its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C18H17N1O6S1C_{18}H_{17}N_{1}O_{6}S_{1} with a molecular weight of 375.4 g/mol. The structure features a sulfonamide group, which is known for its ability to inhibit specific enzymes and alter cellular functions.

N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide exhibits its biological activity primarily through the following mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety can mimic natural substrates, leading to the inhibition of target enzymes such as carbonic anhydrases (CAs). This inhibition can disrupt tumor microenvironmental pH regulation, affecting cancer cell survival and proliferation .
  • Cell Cycle Arrest : Studies have indicated that this compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation rates .

Biological Activity in Cell Lines

Research has demonstrated the effects of N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide on various cancer cell lines:

Cell LineIC50 (µM)Observations
HT-29 (Colon Cancer)400Significant reduction in viability under hypoxic conditions
MDA-MB-231 (Breast Cancer)300Inhibitory effects noted; enhanced under hypoxia
MG-63 (Osteosarcoma)250Better inhibitory activity compared to standard control AZM

Case Studies

  • HT-29 Colon Cancer Cells : In a study focusing on HT-29 cells, treatment with N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide resulted in a significant decrease in cell viability under hypoxic conditions. This effect was more pronounced than under normoxic conditions, indicating that the compound may be particularly effective in targeting tumor cells in low oxygen environments .
  • MDA-MB-231 Breast Cancer Cells : The compound also demonstrated inhibitory effects on MDA-MB-231 cells. The study revealed that higher concentrations led to reduced migration and invasion capabilities of these aggressive breast cancer cells .
  • MG-63 Osteosarcoma Cells : In tests conducted on MG-63 cells, the compound exhibited concentration-dependent inhibition of cell growth. Compared to acetazolamide (AZM), a known carbonic anhydrase inhibitor, N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide showed superior efficacy in reducing cell viability under both normoxic and hypoxic conditions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.